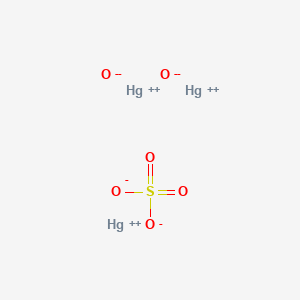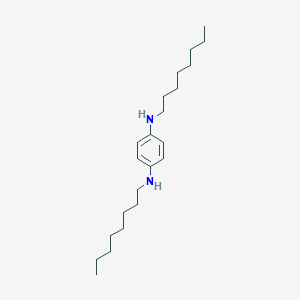
Ethenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenylthiourea, also known as ETU, is a chemical compound widely used in scientific research for its unique properties. ETU is a white crystalline solid that is soluble in water and commonly used as a vulcanization accelerator in the rubber industry. In addition to its industrial applications, ETU has been extensively studied for its potential therapeutic uses in medicine.
Mecanismo De Acción
The mechanism of action of Ethenylthiourea is not fully understood, but studies have shown that it can affect multiple cellular pathways. Ethenylthiourea has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Ethenylthiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in cells.
Efectos Bioquímicos Y Fisiológicos
Ethenylthiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Ethenylthiourea has been shown to have antioxidant properties and can protect cells from oxidative stress. Ethenylthiourea has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethenylthiourea has several advantages as a research tool. It is readily available and relatively inexpensive compared to other compounds with similar properties. Ethenylthiourea is also stable under a variety of conditions and can be easily synthesized in the lab. However, Ethenylthiourea has some limitations as well. It can be toxic at high doses and may have off-target effects on cellular pathways. Additionally, the mechanism of action of Ethenylthiourea is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on Ethenylthiourea. One area of interest is its potential use in treating neurodegenerative diseases. Studies have shown that Ethenylthiourea can improve cognitive function in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential therapeutic uses in humans. Another area of interest is the development of Ethenylthiourea derivatives with improved properties, such as increased potency or reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of Ethenylthiourea and its effects on cellular pathways, which could lead to the development of new therapeutic targets for a variety of diseases.
Métodos De Síntesis
Ethenylthiourea can be synthesized through the reaction of ethylene thiourea with acetaldehyde. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
Ethenylthiourea has been widely studied for its potential therapeutic uses in medicine. Studies have shown that Ethenylthiourea has anti-cancer properties and can induce apoptosis in cancer cells. Ethenylthiourea has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. In addition, Ethenylthiourea has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
1483-58-5 |
|---|---|
Nombre del producto |
Ethenylthiourea |
Fórmula molecular |
C3H6N2S |
Peso molecular |
102.16 g/mol |
Nombre IUPAC |
ethenylthiourea |
InChI |
InChI=1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) |
Clave InChI |
PVTGORQEZYKPDK-UHFFFAOYSA-N |
SMILES isomérico |
C=CN=C(N)S |
SMILES |
C=CNC(=S)N |
SMILES canónico |
C=CNC(=S)N |
Otros números CAS |
1483-58-5 |
Sinónimos |
ethenylthiourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















